Malonomicin
Overview
Description
Malonomicin is an organic compound known for its significant role in scientific research, particularly in life sciences. It is a metabolite of the bacterial genus Streptomyces and has been studied for its various biological activities, including its antibiotic properties .
Mechanism of Action
Target of Action
Malonomicin, also known as Antibiotic K16, is an antibiotic that exhibits significant anti-protozoa and anti-trypanosome activities . The primary target of this compound is the protozoan parasite Trypanosoma congolense, which causes animal trypanosomiasis .
Mode of Action
It is known that this compound interacts withTrypanosoma congolense and exhibits anti-trypanosome activity . This interaction likely disrupts the normal functioning of the parasite, leading to its elimination from the host organism .
Biochemical Pathways
It is known that this compound is a derivative of the non-protein amino acid l-2,3-diaminopropanoic acid (l-dap), which occurs in several other biologically active metabolites of vegetable and microbial origin . The biosynthesis of this compound involves the recruitment of external enzymes to the main assembly machinery .
Pharmacokinetics
It is known that the major route of elimination for similar compounds, such as aminoglycoside antibiotics, is glomerular filtration . These compounds also undergo some tubular reabsorption
Result of Action
The result of this compound’s action is the elimination of Trypanosoma congolense from the host organism . In vivo studies have shown that this compound can eliminate all trypanosomes from the blood of infected mice .
Preparation Methods
Malonomicin can be synthesized through a series of chemical reactions involving specific precursors. The biosynthesis of this compound involves feeding experiments with 13C-labeled precursors, indicating that it is derived from 2,3-diaminopropanoic acid, one molecule of acetate, a C4-dicarboxylic acid (presumably succinic acid), carbon dioxide, and serine . Industrial production methods typically involve fermentation processes using Streptomyces rimosus .
Chemical Reactions Analysis
Malonomicin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO, pyridine, methanol, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different derivatives of this compound with varying biological activities .
Scientific Research Applications
Malonomicin has a wide range of scientific research applications. It is used in chemistry for studying its unique chemical properties and reactions. In biology, it is studied for its antibiotic properties and its ability to inhibit the growth of protozoa and trypanosomes . In medicine, this compound is explored for its potential use in treating infections caused by these organisms . Additionally, it has applications in industry, particularly in fungicidal applications, where it is used to protect plants against fungal infections .
Comparison with Similar Compounds
Malonomicin is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other antibiotics produced by Streptomyces species, such as vancomycin and moenomycin . While these compounds share some structural similarities, this compound’s unique combination of chemical groups and its specific biological activities make it distinct .
Properties
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O9/c14-2-5-8(20)7(10(22)16-5)6(19)1-13(11(23)24,12(25)26)17-9(21)4(15)3-18/h4-5,18,20H,1-3,14-15H2,(H,16,22)(H,17,21)(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQOAJQXCZEYLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)C(CO)N)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959188 | |
Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38249-71-7 | |
Record name | Malonomicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038249717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biosynthesis of Malonomicin?
A1: Research indicates that this compound is produced by the bacterium Streptomyces rimosus. The biosynthesis utilizes several key building blocks, including 2,3-diaminopropanoic acid, acetate, a C4-dicarboxylic acid (likely succinic acid), carbon dioxide (CO2), and serine. [, ]
Q2: Has the structure of this compound been elucidated, and if so, what methods were used?
A2: Yes, the structure of this compound has been determined. Researchers employed Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C-NMR, to fully assign the carbon atoms within the molecule. [] This spectroscopic data, combined with information gleaned from feeding experiments with 13C-labelled precursors, provided crucial insights into the structure of this compound. []
Q3: Are there any reported total syntheses of this compound?
A3: While the exact details of the total synthesis are not provided in the abstracts, one paper mentions the successful "total synthesis of the antibiotic this compound (k16)". [] This suggests that researchers have achieved the laboratory synthesis of this compound.
Q4: Beyond 13C-NMR, have other spectroscopic techniques been used to study this compound?
A4: Yes, researchers have utilized both proton (1H) and deuteron (2H) NMR spectroscopy to investigate this compound. [, ] These studies likely provided further structural insights and potentially information on the compound's dynamics or interactions.
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